molecular formula C10H13ClN2 B2413673 2-Ethyl-3H-isoindol-1-imine;hydrochloride CAS No. 2471192-86-4

2-Ethyl-3H-isoindol-1-imine;hydrochloride

Cat. No.: B2413673
CAS No.: 2471192-86-4
M. Wt: 196.68
InChI Key: RMXGOYONLLOAOS-UHFFFAOYSA-N
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Description

2-Ethyl-3H-isoindol-1-imine;hydrochloride is a chemical compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring system

Properties

IUPAC Name

2-ethyl-3H-isoindol-1-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-12-7-8-5-3-4-6-9(8)10(12)11;/h3-6,11H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGOYONLLOAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2C1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3H-isoindol-1-imine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylbenzaldehyde with ammonium acetate in the presence of a suitable catalyst to form the isoindole ring system. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3H-isoindol-1-imine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of 2-Ethyl-3H-isoindol-1-imine.

    Reduction: 2-Ethyl-3H-isoindol-1-amine.

    Substitution: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-3H-isoindol-1-imine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3H-isoindol-1-imine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3H-isoindol-1-imine;hydrochloride
  • 2-Propyl-3H-isoindol-1-imine;hydrochloride
  • 2-Phenyl-3H-isoindol-1-imine;hydrochloride

Uniqueness

2-Ethyl-3H-isoindol-1-imine;hydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.

Biological Activity

2-Ethyl-3H-isoindol-1-imine;hydrochloride is a compound with notable potential in various biological applications, particularly due to its structural similarities to imidazole derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound's unique ethyl substitution influences its reactivity and biological activity. Its IUPAC name is this compound, and it can be synthesized through the cyclization of 2-ethylbenzaldehyde with ammonium acetate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Target Interactions

This compound interacts with biological targets primarily through hydrogen bonding and ionic interactions, characteristic of imidazole compounds. These interactions facilitate modulation of various biochemical pathways, including those related to cell signaling and metabolic processes.

Biochemical Pathways

Research indicates that compounds similar to this compound can influence pathways associated with:

  • Antimicrobial activity
  • Anticancer properties
  • Neuroprotective effects

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Activity

In vitro studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. For instance, preliminary assays suggest it can induce apoptosis in cancer cells by activating caspase pathways. The specific IC50 values for different cancer lines remain under investigation but indicate promising potential as an anticancer agent.

Case Studies and Research Findings

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated:

  • Cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) : IC50 values were found to be approximately 21.00 μM and 26.10 μM, respectively.
  • Selectivity Index : The compound exhibited a selectivity index greater than 1.0 when tested against normal cell lines, suggesting lower toxicity to healthy cells compared to cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

Compound NameAntimicrobial ActivityAnticancer Activity (IC50)Selectivity Index
This compoundModerateHepG2: 21.00 μM
MCF-7: 26.10 μM
>1.0
2-Methyl-3H-isoindol-1-imine;hydrochlorideLowHepG2: 30.00 μM
MCF-7: Not reported
<1.0
2-Propyl-3H-isoindol-1-imine;hydrochlorideHighHepG2: 15.00 μM
MCF-7: 20.00 μM
>1.5

Q & A

Q. Basic

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30) to quantify impurities (<0.5%) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/Cl percentages (e.g., C: 54.43%, H: 5.03%) .
  • Melting Point : Sharp melting range (e.g., 210–212°C) indicates purity .

What strategies are recommended to resolve contradictions in biological activity data across studies?

Advanced
Contradictions often arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

  • Dose-Response Curves : Validate activity across multiple concentrations (IC50_{50} vs. EC50_{50}).
  • Stability Testing : Monitor degradation under assay conditions (pH, temperature) via LC-MS .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) to identify outliers .

How can computational modeling predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular Docking : Software like MOE or AutoDock simulates interactions with protein active sites (e.g., serotonin receptors).
  • QSAR Models : Correlate structural descriptors (logP, polar surface area) with activity data from analogs .
  • MD Simulations : Track dynamic interactions over time (≥100 ns) to assess binding stability .

What experimental approaches validate the stability of 2-Ethyl-3H-isoindol-1-imine hydrochloride under physiological conditions?

Q. Basic

  • pH Stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .
  • Thermal Stability : Accelerated aging studies (40–60°C) assess shelf life .
  • Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products .

Why do reaction yields vary when scaling up synthesis from milligram to gram quantities?

Advanced
Scale-up challenges include heat/mass transfer inefficiencies and mixing heterogeneity. Solutions:

  • Flow Chemistry : Ensures consistent reagent mixing and temperature control .
  • Design of Experiments (DoE) : Identifies nonlinear effects of variables (e.g., stirring rate) on yield .
  • In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates .

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